Spectroscopic Blueprint for (3-Amino-2-ethoxypropyl)dimethylamine: A Guide to NMR, IR, and MS Characterization
Spectroscopic Blueprint for (3-Amino-2-ethoxypropyl)dimethylamine: A Guide to NMR, IR, and MS Characterization
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. By understanding the causality behind experimental choices, this guide empowers researchers to not only replicate these methods but also to adapt them for analogous molecular structures.
Introduction
(3-Amino-2-ethoxypropyl)dimethylamine is a multifunctional aliphatic amine containing a primary amine, a tertiary amine, and an ether linkage. This unique combination of functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its structure and purity. Spectroscopic techniques are indispensable in this regard, each providing a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, further corroborating the structure.
This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to (3-Amino-2-ethoxypropyl)dimethylamine, providing a robust and self-validating system for its characterization.
Molecular Structure and Characterization Workflow
The structural elucidation of (3-Amino-2-ethoxypropyl)dimethylamine relies on a synergistic application of NMR, IR, and MS. The following diagram illustrates the logical workflow for a comprehensive characterization.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-Amino-2-ethoxypropyl)dimethylamine, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 - 2.6 | Singlet (s) | 6H |
| -CH₂-N(CH₃)₂ | ~2.3 - 2.7 | Doublet of doublets (dd) or Multiplet (m) | 2H |
| -O-CH- | ~3.4 - 3.8 | Multiplet (m) | 1H |
| -O-CH₂-CH₃ | ~3.4 - 3.6 | Quartet (q) | 2H |
| -CH₂-NH₂ | ~2.7 - 3.1 | Doublet of doublets (dd) or Multiplet (m) | 2H |
| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 3H |
| -NH₂ | Variable, broad | Singlet (s, broad) | 2H |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) can undergo exchange with residual protons in the solvent, leading to signal broadening or disappearance.[1] If proton exchange is problematic, aprotic solvents like DMSO-d₆ can be used.[2] The addition of a few drops of D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing chemical shifts.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified (3-Amino-2-ethoxypropyl)dimethylamine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for desired signal-to-noise)
-
Relaxation delay (d1): 1-2 seconds
-
Pulse width: 90°
-
Spectral width: ~12 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal.
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~45 |
| -CH₂-N(CH₃)₂ | ~55-60 |
| -O-CH- | ~70-80 |
| -O-CH₂-CH₃ | ~65-70 |
| -CH₂-NH₂ | ~40-45 |
| -O-CH₂-CH₃ | ~15 |
Causality Behind Experimental Choices:
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to produce a single sharp peak for each unique carbon, simplifying the spectrum.
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters (Proton Decoupled):
-
Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay (d1): 2-5 seconds
-
Pulse width: 90°
-
Spectral width: ~220 ppm
-
-
DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra using standard instrument parameters.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For (3-Amino-2-ethoxypropyl)dimethylamine, we expect to see characteristic absorptions for the primary amine, tertiary amine, and ether functionalities.
Expected IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3300 (two bands) | Medium |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650-1580 | Medium |
| Primary & Secondary Amines | N-H Wag | 910-665 | Broad, Medium |
| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium-Weak |
| Ether | C-O Stretch | 1150-1070 | Strong |
| Alkane | C-H Stretch | 2960-2850 | Strong |
| Alkane | C-H Bend | 1470-1350 | Medium |
Causality Behind Experimental Choices:
-
Primary Amine Identification: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine, arising from the symmetric and asymmetric stretching of the N-H bonds.[4][5]
-
Ether Identification: A strong C-O stretching absorption is characteristic of ethers.[6][7][8] The absence of a strong O-H stretch (around 3300 cm⁻¹, broad) and a C=O stretch (around 1700 cm⁻¹) helps to confirm the presence of an ether rather than an alcohol or carbonyl compound.[7][9]
-
Tertiary Amine Identification: Tertiary amines lack N-H bonds and therefore do not show absorptions in the N-H stretching region. Their C-N stretching vibrations are often weak and can be difficult to assign definitively.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] (3-Amino-2-ethoxypropyl)dimethylamine (C₈H₂₀N₂O) has two nitrogen atoms (an even number), so its molecular ion peak should have an even mass-to-charge ratio (m/z). The exact mass of the molecular ion is a powerful tool for confirming the elemental composition.
-
Fragmentation Pattern: Aliphatic amines are known to undergo characteristic α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[12][13] This results in the formation of a resonance-stabilized iminium cation. For (3-Amino-2-ethoxypropyl)dimethylamine, several α-cleavage pathways are possible.
Key Fragmentation Pathways:
Caption: Predicted major α-cleavage fragmentation pathways for (3-Amino-2-ethoxypropyl)dimethylamine.
The base peak in the mass spectrum of an aliphatic amine is often the result of the α-cleavage that leads to the most stable carbocation or the loss of the largest alkyl radical.[12][14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the observed fragments to those predicted from the known fragmentation behavior of aliphatic amines and ethers.
Conclusion
The comprehensive spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine is achieved through the integrated application of NMR, IR, and MS. Each technique provides complementary information that, when considered together, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive frameworks presented in this guide are designed to be robust and reliable, ensuring a high degree of scientific integrity. By understanding the principles behind the experimental choices, researchers can confidently apply these methods to the characterization of this and other novel chemical entities.
References
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ether Infrared spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Yap, S. S., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 42, 108234. Retrieved from [Link]
-
Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. jove.com [jove.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.15 [people.whitman.edu]
